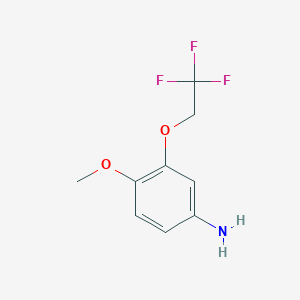

4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline

Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org Their importance stems from the versatile reactivity of the amino group and the aromatic ring, which can undergo a wide range of chemical transformations. slideshare.net These compounds are pivotal intermediates in the synthesis of a vast number of industrial and fine chemicals.

The major applications of aniline derivatives include:

Pharmaceuticals: Aniline derivatives are precursors to a multitude of essential medicines. nbinno.com A classic example is the synthesis of paracetamol (acetaminophen) from aniline. nbinno.com They are also integral to the synthesis of sulfonamides, a class of antibacterial drugs. slideshare.net

Dyes and Pigments: The dye industry heavily relies on aniline and its derivatives as precursors for azo dyes and other pigments, such as indigo. wikipedia.org

Polymers: A significant portion of industrially produced aniline is used in the manufacture of methylene (B1212753) dianiline (MDA), a key component in the production of polyurethanes. wikipedia.org

Agrochemicals: Many herbicides and pesticides are synthesized using aniline derivatives as starting materials. wikipedia.org

The reactivity of the aniline scaffold allows for facile introduction of various functional groups onto the aromatic ring through electrophilic substitution reactions. wikipedia.org The amino group itself can be readily alkylated, acylated, or transformed into a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents. wikipedia.org This inherent reactivity makes aniline derivatives indispensable tools for synthetic chemists.

| Property | Description |

| Reactivity | The amino group is nucleophilic and activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. |

| Versatility | The amino group can be converted to a wide range of other functional groups via diazotization. |

| Applications | Pharmaceuticals, dyes, polymers, agrochemicals, rubber processing chemicals. |

Strategic Importance of Fluorinated Motifs in Chemical Structures

The introduction of fluorine atoms or fluorine-containing groups into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry and materials science. mdpi.com Fluorine's unique properties can profoundly influence the biological and physical characteristics of a molecule.

Key effects of incorporating fluorinated motifs include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the half-life of a drug in the body. researchgate.net

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. The trifluoromethoxy group, for instance, is one of the most lipophilic substituents. researchgate.net

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's solubility and binding affinity to its target. mdpi.com

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.

The trifluoroethoxy group (-OCH2CF3) is a particularly interesting fluorinated motif. It serves as a bioisostere for the ethyl or ethoxy group and is found in various pharmaceuticals and agrochemicals. rsc.org Recent research has also highlighted the 2,2,2-trifluoroethoxy group as a hydrolytically stable alternative to heteroaryl chlorides in nucleophilic aromatic substitution (SNAr) reactions, providing improved shelf stability while maintaining reactivity. researchgate.net

| Fluorinated Group | Key Properties and Effects |

| Trifluoromethyl (-CF3) | Strong electron-withdrawing nature, increases metabolic stability and lipophilicity. mdpi.comresearchgate.net |

| Trifluoromethoxy (-OCF3) | Highly lipophilic, enhances metabolic stability and can modulate electronic properties. mdpi.comresearchgate.net |

| Trifluoroethoxy (-OCH2CF3) | Bioisostere of ethoxy group, can improve hydrolytic stability of compounds. rsc.orgresearchgate.net |

Overview of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline as a Versatile Synthetic Building Block

This compound is a polysubstituted aniline that combines the key features of an activated aromatic amine with the advantageous properties of a fluorinated motif. While extensive research specifically on this molecule is not widely available in public literature, its structure suggests significant potential as a versatile building block in organic synthesis. The hydrochloride salt of this compound is commercially available, indicating its utility as a stable precursor in chemical synthesis. chemicalbook.com

Aniline Core: Provides the fundamental reactivity of an aromatic amine, allowing for a wide range of derivatizations at the amino group and the aromatic ring.

Methoxy (B1213986) Group (-OCH3): As an electron-donating group, it further activates the benzene (B151609) ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it.

Trifluoroethoxy Group (-OCH2CF3): This group introduces the beneficial properties of fluorine, such as increased lipophilicity and metabolic stability in the final products. Its electron-withdrawing nature also influences the electronic properties of the aromatic ring.

The combination of these functional groups makes this compound a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. It can be envisioned as a precursor for novel bioactive compounds where the interplay of its substituents can lead to enhanced efficacy and favorable pharmacokinetic properties. The synthesis of structurally similar compounds, such as 4-Methoxy-3-(trifluoromethyl)aniline, is well-documented and these compounds are used as intermediates in the preparation of pharmaceuticals and pesticides. ossila.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQUAQKNJDNXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline

Classical and Established Synthetic Routes to Substituted Anilines

Traditional methods for aniline (B41778) synthesis have been refined over more than a century and remain highly relevant in both academic and industrial settings. These routes are characterized by their reliability and scalability, often serving as the benchmark for newer methodologies.

Reduction of Nitro Precursors

The most common and well-established method for the preparation of aromatic amines is the reduction of the corresponding nitroarenes. This transformation is highly efficient and tolerates a wide variety of other functional groups. The synthesis of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline would likely proceed via the reduction of its nitro precursor, 1-Methoxy-4-nitro-2-(2,2,2-trifluoroethoxy)benzene.

A plausible route to this nitroaromatic intermediate involves the Williamson ether synthesis, starting from the commercially available 2-methoxy-5-nitrophenol (B41512) and a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or tosylate, in the presence of a base like potassium carbonate.

Once the nitro precursor is obtained, its reduction to the target aniline can be achieved through several reliable methods:

Catalytic Hydrogenation: This is one of the most widely used methods for nitro group reduction due to its clean nature and high yields. A variety of catalysts are effective, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. For a structurally similar compound, 4-(2,2,2-Trifluoroethoxy)nitrobenzene, catalytic hydrogenation has been successfully employed.

Metal-Acid Reductions: The use of a metal in the presence of an acid is a classic method for nitro group reduction. A common combination is iron (Fe) powder and hydrochloric acid (HCl) in a protic solvent. This method is particularly cost-effective and robust, making it suitable for large-scale industrial production. A patent for the synthesis of p-trifluoromethoxyaniline describes the use of iron and concentrated HCl in methanol (B129727) for the reduction of the corresponding nitrobenzene. Tin (Sn) or zinc (Zn) in the presence of HCl are also effective.

The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. Below is a table summarizing typical conditions for these reductions.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Ethyl Acetate | Room Temp. - 80°C | 1 - 50 atm | >90% |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Water, Ethanol, Acetic Acid | 60 - 100°C | Atmospheric | 80-95% |

Amination Strategies

Direct amination of an aromatic ring to form an aniline is another classical approach, although it is generally less common for highly substituted benzenes compared to the nitro-reduction route. One of the oldest methods is the Ullmann condensation , which involves the reaction of an aryl halide with ammonia (B1221849) or an amine in the presence of a copper catalyst, often at high temperatures. For the synthesis of this compound, this would entail the reaction of a precursor like 1-chloro-4-methoxy-3-(2,2,2-trifluoroethoxy)benzene with an ammonia source. However, the forcing conditions required for the Ullmann reaction can limit its applicability, especially for complex molecules.

Another classical approach is nucleophilic aromatic substitution (SNAr) . This reaction is generally effective when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to a leaving group (such as a halide). While the methoxy (B1213986) and trifluoroethoxy groups are not strongly activating for SNAr, the presence of other activating groups could make this a viable strategy in certain synthetic contexts.

Modern and Sustainable Synthesis Approaches

Recent advances in organic synthesis have led to the development of more efficient, versatile, and environmentally friendly methods for the formation of C-N bonds, providing new avenues for the synthesis of complex anilines.

Palladium-Catalyzed Coupling Reactions for Aniline Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is known for its exceptional functional group tolerance, broad substrate scope, and generally mild reaction conditions. wikipedia.org

In the context of synthesizing this compound, a Buchwald-Hartwig approach would involve coupling an aryl halide or triflate, such as 1-bromo-4-methoxy-3-(2,2,2-trifluoroethoxy)benzene, with an ammonia equivalent. Several ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), are often used, followed by hydrolysis to reveal the primary aniline.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand. Sterically hindered and electron-rich ligands have been developed to facilitate the key steps of the catalytic cycle.

| Ligand Generation | Example Ligands | Typical Substrates | Reaction Conditions |

| First Generation | P(o-tolyl)₃ | Aryl iodides, electron-poor aryl bromides | High temperatures |

| Second Generation | BINAP, DPPF | Aryl bromides and triflates | Milder conditions |

| Third Generation | Biaryl phosphines (e.g., XPhos, SPhos) | Aryl chlorides, broad substrate scope | Room temperature possible |

Photoredox Catalysis in C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.

For the synthesis of anilines, photoredox catalysis can be employed in several ways. For instance, dual photoredox and nickel catalysis has been developed for the amination of aryl halides. rsc.orgnih.gov This method can often proceed at room temperature and tolerate a wide range of functional groups. rsc.orgnih.gov The reaction is initiated by the photoexcited catalyst, which engages in a catalytic cycle with a nickel complex to facilitate the C-N bond formation. While a specific application to this compound has not been reported, the general methodology represents a state-of-the-art approach for such transformations.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.cominstituteofsustainabilitystudies.comnih.govjddhs.comispe.org The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. instituteofsustainabilitystudies.com

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: The reduction of a nitro group to an amine using catalytic hydrogenation with H₂ gas is a highly atom-economical reaction, as the only byproduct is water. In contrast, metal-acid reductions have a lower atom economy due to the formation of metal salts.

Use of Safer Solvents: Traditional syntheses often employ hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical CO₂. jddhs.com For instance, catalytic transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst, can sometimes be performed in greener solvents.

Catalysis: The use of catalysts, such as in catalytic hydrogenation or palladium-catalyzed amination, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. ispe.org

Energy Efficiency: Modern methods like photoredox catalysis that operate at room temperature offer significant energy savings compared to classical methods that require high temperatures. jddhs.com Microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption. instituteofsustainabilitystudies.com

Waste Prevention: Designing synthetic routes that minimize the number of steps and avoid the use of protecting groups can significantly reduce waste generation. instituteofsustainabilitystudies.com

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Optimization of Reaction Conditions and Reagent Systems

For the protection step , the formation of the N-benzylidene imine is typically a straightforward condensation reaction. The reaction of 3-amino-4-methoxyphenol (B1628830) with benzaldehyde (B42025) can be carried out in a solvent like methanol or ethanol at room temperature or with gentle heating. The reaction generally proceeds to high yield without the need for a catalyst.

The O-alkylation step (Williamson Ether Synthesis) is the most critical part of the synthesis and requires careful optimization. Several factors can influence the yield and purity of the product:

Base: The choice of base is crucial for the deprotonation of the phenolic hydroxyl group. Common bases used in Williamson ether synthesis include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For electron-rich phenols, milder bases like K₂CO₃ are often sufficient and can help to minimize side reactions.

Solvent: Aprotic polar solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are typically used to facilitate the Sₙ2 reaction. The choice of solvent can affect the reaction rate and the solubility of the reactants.

Trifluoroethylating Agent: The reactivity of the 2,2,2-trifluoroethylating agent follows the order: triflate > iodide > bromide. While triflates are highly reactive, they are also more expensive. 2,2,2-Trifluoroethyl iodide or bromide are often used as a compromise between reactivity and cost.

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures (refluxing in acetone, for example) to ensure a reasonable reaction rate. The reaction time needs to be optimized to ensure complete conversion without significant decomposition of the product.

For the deprotection step , the hydrolysis of the N-benzylidene group is usually achieved by treatment with an aqueous acid, such as hydrochloric acid (HCl), in a suitable solvent. The reaction is typically rapid and proceeds at room temperature or with gentle heating.

An alternative to the Williamson ether synthesis for the O-alkylation step is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to an ether under milder, neutral conditions using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This could be an advantageous alternative if the starting materials are sensitive to the basic conditions of the Williamson synthesis.

The optimization of these conditions would involve systematically varying the base, solvent, temperature, and reaction time for the O-alkylation step to maximize the yield of the desired product.

Table 1: Potential Reaction Conditions for the O-Trifluoroethoxylation of N-protected 3-amino-4-methoxyphenol

| Entry | Base | Solvent | Trifluoroethylating Agent | Temperature | Potential Outcome |

| 1 | K₂CO₃ | Acetone | 2,2,2-Trifluoroethyl iodide | Reflux | Moderate to good yield |

| 2 | NaH | DMF | 2,2,2-Trifluoroethyl bromide | Room Temp to 50 °C | Good yield, potential for side reactions |

| 3 | Cs₂CO₃ | Acetonitrile | 2,2,2-Trifluoroethyl triflate | Room Temp | High yield, expensive reagent |

| 4 | PPh₃/DEAD | THF | 2,2,2-Trifluoroethanol | 0 °C to Room Temp | Good yield, mild conditions (Mitsunobu) |

This table presents hypothetical data based on analogous reactions and is intended for illustrative purposes.

Comparative Analysis of Synthetic Efficiency and Yields

A comparative analysis of the different potential synthetic methodologies is essential for selecting the most efficient and cost-effective route to this compound. The primary comparison lies between the Williamson ether synthesis and the Mitsunobu reaction for the key O-alkylation step.

Williamson Ether Synthesis:

Advantages: This is a well-established, robust, and often high-yielding reaction. The reagents, particularly the bases like potassium carbonate, are relatively inexpensive, making this method suitable for larger-scale synthesis.

Disadvantages: The reaction often requires elevated temperatures and strongly basic conditions, which may not be suitable for sensitive substrates. The choice of a primary alkyl halide is crucial to avoid elimination side reactions.

Mitsunobu Reaction:

Advantages: This reaction proceeds under mild, neutral conditions, which is beneficial for substrates with sensitive functional groups. It also proceeds with a clean inversion of stereochemistry at a chiral alcohol, although this is not relevant for the synthesis of the target molecule.

Disadvantages: The reagents, particularly the phosphines and azodicarboxylates, are more expensive than those used in the Williamson synthesis. The reaction also produces stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can sometimes complicate purification.

Table 2: Estimated Comparative Yields for the Synthesis of this compound

| Synthetic Step | Williamson Ether Synthesis (Estimated Yield) | Mitsunobu Reaction (Estimated Yield) |

| Protection (N-benzylidene formation) | >95% | >95% |

| O-Trifluoroethoxylation | 60-85% | 70-90% |

| Deprotection (Acid Hydrolysis) | >90% | >90% |

| Overall Estimated Yield | 51-77% | 60-82% |

This table presents estimated yields based on typical outcomes for these reaction types and should be considered illustrative.

The choice between these methods will depend on factors such as the scale of the synthesis, the cost of reagents, and the sensitivity of the starting materials. For a laboratory-scale synthesis where mild conditions are paramount, the Mitsunobu reaction might be preferred despite the higher cost of reagents. For a larger-scale production, the Williamson ether synthesis would likely be the more economically viable option, provided the reaction conditions can be optimized to achieve a good yield.

Stereoselective Synthesis Approaches (If Applicable)

For the target molecule, this compound, there are no stereocenters present in its structure. Therefore, stereoselective synthesis approaches are not applicable in this context. The synthesis focuses on achieving the correct regioselectivity of the substituents on the aromatic ring, rather than controlling the stereochemistry at a chiral center.

Reactivity and Mechanistic Investigations of 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline is activated towards electrophilic aromatic substitution by the electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Both groups are ortho-, para-directing. However, the presence of the electron-withdrawing 2,2,2-trifluoroethoxy group at the 3-position introduces a deactivating effect and will influence the regioselectivity of incoming electrophiles.

Nitration and Halogenation Studies

Nitration: The nitration of anilines is typically carried out using a mixture of nitric acid and sulfuric acid. google.comwikipedia.orgmasterorganicchemistry.com In the case of this compound, the powerful activating and ortho-, para-directing influence of the amino and methoxy groups would be the dominant factor. However, the strong acidic conditions of nitration would likely protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. youtube.com This would complicate the regiochemical outcome. To achieve selective nitration, protection of the amino group as an amide (e.g., acetanilide) is a common strategy to moderate its activating effect and prevent protonation. wikipedia.org Following protection, the directing effects of the methoxy and the amide group would favor substitution at positions ortho and para to these groups.

Halogenation: Direct halogenation of anilines with reagents like bromine water is often rapid and can lead to polysubstitution due to the high activation of the ring. For more controlled monohalogenation of this compound, milder conditions and specific halogenating agents would be necessary. The regioselectivity would be dictated by the interplay of the activating amino and methoxy groups and the deactivating trifluoroethoxy group.

Sulfonation and Friedel-Crafts Reactions

Sulfonation: The sulfonation of anilines is typically achieved by reaction with fuming sulfuric acid. google.com Similar to nitration, the amino group is protonated in the strongly acidic medium, leading to the formation of the anilinium salt, which is resistant to further substitution. Heating the anilinium hydrogen sulfate (B86663) salt at high temperatures can lead to sulfonation, primarily at the para-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution. This limitation would almost certainly apply to this compound. To perform a Friedel-Crafts reaction on this system, the amino group would need to be protected, for instance, as an amide.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to a variety of reactions.

Acylation and Alkylation Reactions

Acylation: The amino group of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group during electrophilic aromatic substitution reactions.

Alkylation: The amino group can also be alkylated with alkyl halides. However, polyalkylation is a common issue with primary anilines, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.gov Controlling the stoichiometry and reaction conditions would be crucial to achieve selective monoalkylation.

Condensation Reactions for Schiff Base Formation

Anilines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.comidosr.orginternationaljournalcorner.comresearchgate.net It is anticipated that this compound would react with various carbonyl compounds under appropriate catalytic conditions (typically acid catalysis) to yield the corresponding Schiff bases. The rate and equilibrium of this reaction would be influenced by the steric and electronic properties of the carbonyl compound.

Formation of Urea (B33335) and Amide Linkages

Urea Formation: The amino group of this compound can react with isocyanates to form substituted ureas. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction is generally efficient and provides a straightforward route to urea derivatives. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by treatment with another amine, can also yield ureas.

Amide Linkages: Beyond the acylation mentioned earlier, amide bonds can be formed by coupling the aniline with a carboxylic acid using a coupling agent. luxembourg-bio.comresearchgate.netrsc.orgunimi.it A wide variety of modern coupling reagents are available to facilitate this transformation under mild conditions.

Transformations Involving the Methoxy and Trifluoroethoxy Substituents

The methoxy and 2,2,2-trifluoroethoxy groups of this compound are key determinants of its chemical behavior. These ether linkages, while generally stable, can undergo specific transformations under defined conditions, allowing for selective modification of the aniline core.

Ether Cleavage Reactions

The cleavage of aryl ethers is a fundamental transformation in organic synthesis, often employed to deprotect phenolic hydroxyl groups. In the case of this compound, the differential reactivity of the methyl and trifluoroethyl ethers can potentially allow for selective cleavage.

Strong Lewis acids are commonly employed for the cleavage of aryl ethers. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. nih.govcore.ac.ukgvsu.edu The reaction mechanism typically involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This initial step significantly enhances the electrophilicity of the ether's alkyl group, facilitating nucleophilic attack by a bromide ion. pearson.com

For the methoxy group, the reaction with BBr₃ would proceed via nucleophilic attack on the methyl group, releasing the phenoxide upon hydrolysis. Computational studies on the demethylation of anisole (B1667542) with BBr₃ suggest a bimolecular mechanism where one ether-BBr₃ adduct acts as a bromide donor to a second adduct, avoiding the formation of highly charged intermediates. core.ac.ukufp.pt It has also been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, forming a triphenoxyborane intermediate before hydrolysis. nih.gov

The trifluoroethoxy group is expected to be more resistant to cleavage under these conditions. The strong electron-withdrawing effect of the three fluorine atoms reduces the electron density on the ether oxygen, making it a weaker Lewis base and thus less likely to coordinate with BBr₃. Furthermore, the trifluoroethyl group is significantly more sterically hindered than a methyl group, which would disfavor an Sₙ2-type attack by bromide.

This differential reactivity could allow for the selective demethylation of this compound to yield 4-hydroxy-3-(2,2,2-trifluoroethoxy)aniline.

| Ether Type | Reagent | General Conditions | Products | Relative Reactivity |

| Aryl Methyl Ether | BBr₃ | CH₂Cl₂, -78 °C to rt | Phenol (B47542), CH₃Br | More Reactive |

| Aryl Trifluoroethyl Ether | BBr₃ | CH₂Cl₂, rt to reflux | Likely unreactive under standard conditions | Less Reactive |

This interactive table summarizes the expected relative reactivity of the ether groups in this compound towards common ether cleavage reagents.

Modification of the Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy group is generally considered a robust and chemically stable substituent. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is highly resistant to many chemical transformations. However, under specific and often harsh conditions, modifications can be achieved.

While direct cleavage of the trifluoroethoxy group to a phenol is challenging, alternative base-mediated deprotection strategies have been developed for trifluoroethyl (TFE) ethers of alcohols. nih.gov These methods involve deprotonation of the C-H bond adjacent to the oxygen, followed by β-elimination of fluoride (B91410) to form a difluorovinyl ether. This intermediate can then be cleaved oxidatively. nih.gov Applying such a strategy to an aryl trifluoroethyl ether like that in the title compound would be speculative and likely require significant optimization due to the different electronic environment of the aromatic system.

Another potential, though less common, transformation could involve nucleophilic aromatic substitution where the trifluoroethoxy group acts as a leaving group. This has been observed in highly activated pyrimidine (B1678525) systems, but is less likely in an electron-rich aniline derivative without further activation. researchgate.net

Oxidative and Reductive Transformations

The aniline functionality is redox-active and can undergo a variety of oxidative and reductive transformations. The substituents on the aromatic ring play a crucial role in modulating this reactivity.

Oxidative coupling is a characteristic reaction of anilines. nih.gov Depending on the oxidant and reaction conditions, a range of products can be formed, including azobenzenes, hydrazobenzenes, and polymeric materials. nih.govacs.org The presence of electron-donating groups, such as the methoxy and trifluoroethoxy moieties, activates the aromatic ring and can facilitate these coupling reactions. studymind.co.uklibretexts.orgmsu.edu For instance, copper(I)-catalyzed oxidative coupling of substituted anilines with oxidants like di-tert-butyldiaziridinone provides a mild and efficient route to symmetric and unsymmetric azo compounds. nih.gov

The electrochemical or chemical oxidation of anilines can lead to the formation of polyaniline, a conducting polymer. kpi.uaresearchgate.netresearchgate.net The polymerization proceeds through the formation of aniline radical cations, which then couple. The substituents would influence the polymerization potential and the properties of the resulting polymer.

Reductive transformations of the aniline itself are not common as the amino group is already in a reduced state. However, if a nitro precursor, 4-methoxy-3-(2,2,2-trifluoroethoxy)nitrobenzene, were used, its reduction would be a key step in the synthesis of the title compound. A variety of reagents are effective for the reduction of nitroarenes to anilines, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). A chemoselective method using metallic zinc in near-critical water has also been reported, which is tolerant of other functional groups like halogens. rsc.org

| Transformation | Reagent/Conditions | Typical Product(s) | Effect of Substituents |

| Oxidative Coupling | Cu(I) catalyst, oxidant | Azo compound | Electron-donating groups facilitate coupling. |

| Oxidative Polymerization | (NH₄)₂S₂O₈, acid | Polyaniline | Substituents influence polymer properties. |

| Reduction of Nitro Precursor | Zn, H₂O, 250-300 °C | Aniline | High chemoselectivity. |

This interactive table outlines potential oxidative and reductive transformations related to this compound.

Detailed Reaction Mechanism Elucidation

A detailed understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of the transformations discussed.

Mechanism of Ether Cleavage with BBr₃: The cleavage of the methoxy group in this compound by BBr₃ is initiated by the formation of an oxonium ion adduct.

Lewis Acid Adduct Formation: The lone pair of electrons on the methoxy oxygen attacks the electron-deficient boron atom of BBr₃, forming a coordinate covalent bond. This creates a formal positive charge on the oxygen and a negative charge on the boron.

Nucleophilic Attack: A bromide ion (either from another BBr₃ molecule or from a dissociated [BBr₄]⁻ species) acts as a nucleophile and attacks the electrophilic methyl carbon in an Sₙ2 fashion. pearson.commasterorganicchemistry.com

C-O Bond Cleavage: The carbon-oxygen bond is broken, yielding methyl bromide (CH₃Br) and a bromo(dibromo)boranyloxy intermediate.

Hydrolysis: Subsequent aqueous workup hydrolyzes the boron-oxygen bond to liberate the free phenol, 4-hydroxy-3-(2,2,2-trifluoroethoxy)aniline, and boric acid.

Recent computational studies have refined this mechanism, particularly for aryl methyl ethers, suggesting that the reaction may proceed through a bimolecular pathway where two ether-BBr₃ adducts interact. core.ac.ukufp.pt This avoids the generation of free bromide and highly charged intermediates, providing a lower energy pathway.

Mechanism of Oxidative Polymerization: The oxidative polymerization of aniline is a complex process involving radical intermediates.

Initiation: The reaction is initiated by an oxidizing agent, such as ammonium persulfate, which oxidizes an aniline molecule to its corresponding radical cation. researchgate.netyoutube.com

Propagation: The radical cation can then couple with a neutral aniline molecule, typically at the para position, to form a dimeric radical cation. This dimer is then re-oxidized, and the process continues, leading to chain growth. kpi.uaresearchgate.net The reaction is often described as an electrophilic substitution on a neutral aniline molecule by a radical cation. youtube.com

Termination: Chain growth can be terminated by various side reactions or by the depletion of the monomer or oxidant.

The final oxidation state of the resulting polyaniline (leucoemeraldine, emeraldine, or pernigraniline) depends on the reaction conditions, particularly the pH and the ratio of oxidant to monomer. youtube.com The methoxy and trifluoroethoxy substituents would remain on the polymer backbone, influencing its solubility, conductivity, and other material properties.

Derivatization and Functionalization Strategies of 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs and derivatives of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline is primarily centered on the reactivity of the aniline (B41778) functional group. The lone pair of electrons on the nitrogen atom makes it a versatile nucleophile, readily participating in a variety of chemical transformations.

One of the most common approaches to derivatization is through N-acylation . This reaction involves treating the aniline with an acyl halide or anhydride in the presence of a base to form the corresponding amide. The choice of the acylating agent allows for the introduction of a wide array of functional groups, thereby modulating the physicochemical properties of the parent molecule. For instance, reaction with acetyl chloride would yield N-(4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl)acetamide, while using benzoyl chloride would result in the corresponding benzamide derivative.

Another key derivatization strategy is N-alkylation . This can be achieved through various methods, including reaction with alkyl halides, reductive amination with aldehydes or ketones, and more recently, through visible-light-induced protocols. semanticscholar.org These methods enable the introduction of linear, branched, or cyclic alkyl groups onto the nitrogen atom, which can significantly influence the compound's lipophilicity and biological activity.

Furthermore, the synthesis of urea (B33335) and thiourea derivatives is a valuable strategy for creating analogs with potential hydrogen bonding capabilities, which is often crucial for biological target engagement. This is typically achieved by reacting the aniline with isocyanates or isothiocyanates, respectively.

The following table summarizes some potential analogs and derivatives that can be synthesized from this compound:

| Derivative Type | General Structure | R Group Examples |

| N-Acyl Derivatives | -CH₃, -Ph, -CH₂Cl | |

| N-Alkyl Derivatives | -CH₃, -CH₂CH₃, -CH₂Ph | |

| N-Aryl Derivatives | -Ph, -4-NO₂Ph, -2,4-diClPh | |

| Urea Derivatives | -Ph, -CH₂CH₃, -cyclohexyl | |

| Thiourea Derivatives | -Ph, -CH₂CH₃, -allyl |

Introduction of Diverse Chemical Functionalities

Beyond simple derivatization of the amino group, diverse chemical functionalities can be introduced onto the aromatic ring of this compound through electrophilic aromatic substitution reactions. The existing methoxy (B1213986) and amino groups are strong activating groups and ortho-, para-directors, which heavily influence the regioselectivity of these reactions. nih.gov

Halogenation is a common method to introduce halogens (Cl, Br, I) onto the aromatic ring, which can serve as handles for further cross-coupling reactions. Given the directing effects of the substituents, halogenation is expected to occur at the positions ortho and para to the amino and methoxy groups. Copper-catalyzed methods for ortho-halogenation of protected anilines have been developed, offering a degree of regiocontrol. nih.gov

Nitration , the introduction of a nitro group (-NO₂), is another important functionalization. However, the nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the strongly acidic conditions of the reaction, leading to the formation of meta-directing anilinium ions. wisdomlib.orgresearchgate.net To achieve selective nitration, it is often necessary to first protect the amino group, for example, by acetylation.

Sulfonylation of the aromatic ring can be achieved using sulfonyl halides or sulfonic acids. Recent advancements include visible-light-mediated sulfonylation reactions that proceed under mild conditions. beilstein-journals.orggoogle.com This introduces a sulfonyl group, which is a key functional group in many biologically active molecules.

Friedel-Crafts reactions , including acylation and alkylation, allow for the introduction of carbon-based substituents. acs.org Friedel-Crafts acylation, for instance, can introduce a ketone functionality, which can then be further modified. The high reactivity of the substituted aniline ring may necessitate milder Lewis acid catalysts to avoid side reactions.

Design and Preparation of Compound Libraries for Screening Applications

The structural core of this compound is an attractive scaffold for the construction of compound libraries for high-throughput screening in drug discovery and materials science. Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse derivatives from this starting material. google.com

The general strategy involves a multi-step synthesis on a solid support or in a solution-phase parallel format. The aniline nitrogen can be functionalized with a diverse set of building blocks (e.g., carboxylic acids for acylation, aldehydes for reductive amination). Subsequently, the aromatic ring can be further diversified through the regioselective reactions described in the previous section.

For example, a library of amides can be generated by reacting the parent aniline with a collection of different carboxylic acids using automated synthesis platforms. Similarly, a library of sulfonamides can be prepared by reacting with a diverse set of sulfonyl chlorides. The resulting compounds can then be screened for desired biological activities or material properties. The goal of such libraries is to explore the structure-activity relationship (SAR) and identify lead compounds for further optimization. cresset-group.com

Regioselective Functionalization Studies

The regioselectivity of functionalization is a critical aspect when dealing with a polysubstituted aromatic ring like that in this compound. The interplay of the directing effects of the existing substituents governs the position of incoming electrophiles.

The methoxy group at C4 and the amino group at C1 are both strong ortho-, para-directing and activating groups. The trifluoroethoxy group at C3 is generally considered to be weakly deactivating and meta-directing due to the electron-withdrawing nature of the fluorine atoms.

Therefore, in electrophilic aromatic substitution reactions, the incoming electrophile is most likely to attack the positions that are activated by both the amino and methoxy groups and not sterically hindered. The most probable sites for substitution are C2 and C5. The position ortho to the amino group (C2) and ortho to the methoxy group (C5) are electronically activated. Steric hindrance from the adjacent trifluoroethoxy group might influence the substitution pattern, potentially favoring the less hindered C5 position.

Protecting the highly activating amino group, for instance as an acetamide, can modulate its directing ability and steric bulk, thus offering a tool to control the regiochemical outcome of subsequent reactions.

Post-Synthetic Modification Techniques

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on an already assembled molecule or material. This approach is particularly valuable for introducing functionalities that might not be compatible with the initial reaction conditions used to synthesize the core structure.

In the context of derivatives of this compound, PSM can be applied to further elaborate the structure. For example, if a derivative is synthesized with a reactive handle, such as a halogen atom introduced via a regioselective halogenation, this handle can be used for subsequent cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, vinyl, or amino substituents.

Another example of PSM would be the modification of a functional group introduced during the initial derivatization. For instance, a nitro group introduced via nitration can be reduced to an amino group, which can then be further functionalized. Similarly, a ketone introduced via Friedel-Crafts acylation can be reduced to an alcohol or converted to other functional groups. These PSM strategies significantly expand the chemical space that can be accessed from the initial this compound scaffold.

Theoretical and Computational Investigations of 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. While direct computational studies on 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline are not extensively available in the reviewed literature, the methodologies applied to structurally similar aniline (B41778) derivatives provide a framework for understanding its probable characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of an aromatic amine like this compound is largely dictated by the interplay of the substituent groups on the benzene (B151609) ring. The methoxy (B1213986) (-OCH3) and amino (-NH2) groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the 2,2,2-trifluoroethoxy group (-OCH2CF3) is expected to have an electron-withdrawing effect due to the high electronegativity of the fluorine atoms.

Molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For related aniline compounds, the HOMO is typically localized on the aniline ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 | Primarily localized on the aniline ring and amino group. |

| LUMO | -0.8 | Distributed across the aromatic system. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical stability. |

Note: These values are illustrative and would require specific DFT calculations for this compound to be confirmed.

Reactivity Indices and Prediction of Reaction Sites

Global reactivity descriptors, derived from conceptual DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can quantify the reactivity of a molecule. Local reactivity indices, like the Fukui functions, are employed to predict the most probable sites for nucleophilic, electrophilic, and radical attack.

For this compound, the amino group and the activated positions on the benzene ring (ortho and para to the electron-donating groups) would be the predicted sites for electrophilic attack. The trifluoroethoxy group, due to its electron-withdrawing nature, would likely deactivate the ring towards electrophilic substitution at its position.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, when compared with experimental infrared (IR) and Raman spectra, serves to confirm the molecular structure and assign specific vibrational modes to functional groups. For analogous aromatic compounds, DFT calculations have shown good correlation with experimental spectra. Key vibrational modes for this compound would include the N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, C-O-C stretching of the ether linkages, and the characteristic strong vibrations of the C-F bonds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the this compound molecule. The rotational freedom around the C-O bonds of the methoxy and trifluoroethoxy groups, as well as the C-N bond of the aniline, would be of particular interest. MD simulations can help identify the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions in a biological or chemical system.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling can be utilized to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, the activation energies and reaction thermodynamics can be determined. This is particularly useful for predicting the feasibility of synthetic routes or understanding metabolic transformations. For instance, the N-alkylation or N-acylation of the amino group could be modeled to understand the reaction mechanism and predict the most favorable conditions.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), which are highly sensitive to the electronic environment of the nuclei. Theoretical calculations of UV-Vis spectra, by determining the energies and oscillator strengths of electronic transitions, can also aid in the interpretation of experimental absorption spectra.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxy-N-(3-phenylallylidene)aniline |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.netconicet.gov.ar These models are pivotal in modern chemistry and drug discovery, offering a means to predict the behavior of novel molecules, thereby saving time and resources. conicet.gov.ar For a compound such as this compound, QSAR and QSPR studies can provide valuable insights into its potential applications by relating its structural features to desired activities or properties.

The fundamental principle of QSAR/QSPR modeling is that the structure of a molecule dictates its activity or properties. By quantifying structural attributes, it is possible to create a predictive model. The development of a robust QSAR/QSPR model typically involves three key stages: data set preparation, descriptor calculation and selection, and model development and validation.

A typical QSAR/QSPR study involves the following steps:

Data Set Selection : A series of compounds with known activities or properties is compiled.

Molecular Descriptor Calculation : Numerical values, known as descriptors, are generated to represent the chemical structure and properties of each molecule in the dataset.

Variable Selection : The most relevant descriptors that correlate with the activity or property of interest are selected.

Model Generation : A mathematical equation is created to link the selected descriptors to the activity or property.

Model Validation : The predictive power of the model is rigorously tested.

For this compound, a QSAR study might explore its potential biological activities, while a QSPR study could predict its physicochemical properties like lipophilicity or solubility. nih.gov

Descriptor Classes in QSAR/QSPR

Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. They are categorized into several classes:

1D Descriptors : These are the simplest descriptors and include basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors : These are derived from the 2D representation of a molecule and encompass constitutional, topological, and connectivity indices. They describe how atoms are connected within the molecule.

3D Descriptors : These descriptors are calculated from the 3D coordinates of the molecule and include information about its shape, size, and electronic properties like dipole moment and polarizability.

Physicochemical Descriptors : These describe properties like logP (lipophilicity), molar refractivity, and solubility. nih.gov

Statistical Methods in Model Development

Several statistical methods are employed to develop the mathematical relationship between the molecular descriptors and the activity or property of interest. Common methods include:

Multiple Linear Regression (MLR) : This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the activity. chemmethod.com

Partial Least Squares (PLS) : This method is particularly useful when the number of descriptors is large or when there is multicollinearity among the descriptors.

Machine Learning Methods : More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest are increasingly being used to capture complex, non-linear relationships. chemmethod.com

The choice of statistical method depends on the complexity of the data and the relationship being modeled. For instance, in a study of aniline derivatives, MLR, Principal Component Regression (PCR), and Partial Least Squares Regression (PLSR) have been utilized to construct QSAR models. nih.govresearchgate.net

Model Validation and Applicability Domain

A crucial step in QSAR/QSPR modeling is the validation of the developed model to ensure its predictive power and robustness. Validation is typically performed using both internal and external techniques:

Internal Validation : This involves assessing the model's performance on the training set of data from which it was developed. A common method is cross-validation, such as the leave-one-out (LOO) technique. chemmethod.com

External Validation : This involves testing the model's ability to predict the activity or property of a set of compounds that were not used in the model development (the test set).

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is essential to define the AD to ensure that the model is not used to make predictions for compounds that are too dissimilar from those in the training set.

The table below summarizes key parameters used in QSAR/QSPR model validation.

| Parameter | Description |

| R² (Coefficient of Determination) | Indicates the goodness of fit of the model to the training data. |

| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained through internal validation. |

| R²pred (Predictive R²) | A measure of the model's predictive ability on an external test set. |

A robust and predictive QSAR model will have high values for R², Q², and R²pred. nih.gov

Advanced Spectroscopic Characterization Methodologies for 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete structural map of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline can be constructed.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the trifluoroethoxy group, and the amine group.

Aromatic Region: The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.0-7.5 ppm). Their specific chemical shifts and splitting patterns are influenced by the electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nature of the trifluoroethoxy (-OCH₂CF₃) group. The proton at C5 (ortho to the amine and meta to the methoxy) would likely be the most upfield. The protons at C2 and C6 would show more complex splitting due to their respective neighboring substituents.

Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8 ppm, corresponding to the three equivalent protons of the methoxy group.

Trifluoroethoxy Protons (-OCH₂CF₃): The two protons of the methylene (B1212753) group adjacent to the fluorine atoms would appear as a quartet due to coupling with the three fluorine atoms (³J-HF coupling). This signal is expected to be in the range of 4.0-4.5 ppm.

Amine Protons (-NH₂): The two amine protons would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H (C2, C5, C6) | 6.5 - 7.0 | Multiplets (Doublets, Doublet of doublets) |

| -NH₂ | Variable | Broad Singlet |

| -OCH₂ CF₃ | 4.0 - 4.5 | Quartet (q) |

| -OCH₃ | ~3.8 | Singlet (s) |

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: Six signals are expected for the benzene ring carbons, with their chemical shifts influenced by the attached functional groups. The carbons bearing the oxygen substituents (C4 and C3) would be shifted significantly downfield (140-160 ppm).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55-60 ppm.

Trifluoroethoxy Carbons (-OCH₂CF₃): The methylene carbon (-C H₂CF₃) would be coupled to the three fluorine atoms, appearing as a quartet. The trifluoromethyl carbon (-C F₃) would also be a quartet with a larger coupling constant and would be found in a distinct region of the spectrum. The signal for the CF₃ carbon is expected around 120-125 ppm with a large C-F coupling constant (¹J-CF ≈ 280 Hz).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| Aromatic C1-C6 | 110 - 150 | Singlets |

| -OC H₂CF₃ | 65 - 70 | Quartet (q) |

| -OC H₃ | 55 - 60 | Singlet |

| -OCH₂C F₃ | 120 - 125 | Quartet (q) |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. nih.gov It is particularly valuable for confirming the presence and electronic environment of the trifluoroethoxy group. chemrxiv.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal is expected to be a triplet, due to coupling with the two adjacent methylene protons (³J-HF coupling). The chemical shift would be in the characteristic range for a CF₃ group attached to an ethoxy moiety, typically between -70 and -80 ppm relative to a standard like CFCl₃. rsc.orgucsb.edu

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J-HH, ³J-HH). It would be used to confirm the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methoxy proton singlet to the methoxy carbon signal and the methylene quartet of the trifluoroethoxy group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²J-CH, ³J-CH). youtube.com This is a powerful tool for connecting different fragments of the molecule. Key expected correlations would include:

A correlation from the methoxy protons (-OCH₃) to the C4 carbon of the aromatic ring.

Correlations from the methylene protons (-OCH₂CF₃) to the C3 carbon of the ring and to the trifluoromethyl carbon (-CF₃).

Correlations from the aromatic protons to various aromatic carbons, helping to confirm their positions relative to the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can provide valuable information about the molecule's conformation. For instance, a NOESY cross-peak between the methoxy protons and the aromatic proton at C5, or between the methylene protons of the trifluoroethoxy group and the aromatic proton at C2, would confirm their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. nih.gov For this compound (C₉H₁₀F₃NO₂), the exact mass is 221.0664 g/mol . The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 222.0736, corresponding to the [M+H]⁺ ion. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 244.0556, might also be observed. uni.lu

By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), the structure can be further probed. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the trifluoroethoxy group: Cleavage of the ether bond could lead to characteristic neutral losses.

Cleavage of the C-O bond within the ethoxy linker.

Loss of small molecules like HCN from the aniline (B41778) ring structure, a common fragmentation pathway for aromatic amines. miamioh.edu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.0736 |

| [M+Na]⁺ | 244.0556 |

| [M-H]⁻ | 220.0591 |

Data predicted based on molecular formula C₉H₁₀F₃NO₂. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₉H₁₀F₃NO₂), HRMS would be expected to provide a highly accurate mass measurement, confirming its molecular formula.

In the absence of experimental data, predicted m/z values for various adducts of the target compound can be calculated. These predictions are crucial for identifying the compound in complex mixtures and for confirming its synthesis.

Table 1: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.07364 |

| [M+Na]⁺ | 244.05558 |

| [M-H]⁻ | 220.05908 |

| [M+NH₄]⁺ | 239.10018 |

| [M+K]⁺ | 260.02952 |

This table contains predicted data and awaits experimental verification.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information. Expected fragmentation would involve the cleavage of the ether linkages and loss of the trifluoroethyl group.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and molecular structure of a compound. For this compound, characteristic vibrational modes would be expected for the amine (N-H), methoxy (C-O-C), and trifluoroethoxy groups (C-F, C-O-C), as well as the aromatic ring.

While specific experimental spectra for the title compound are not available, the expected vibrational frequencies can be inferred from the analysis of related substituted anilines.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1360 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (ether) | Symmetric Stretching | 1020 - 1075 |

| C-F | Stretching | 1000 - 1400 |

This table is based on characteristic vibrational frequencies for similar functional groups and awaits experimental verification for the specific compound.

Electronic Absorption Spectroscopy: UV-Vis Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, π → π* transitions are typically observed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination of this compound would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Currently, there is no published crystal structure for this compound. However, the crystal structure of the closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline, has been reported. nih.gov This structure reveals an orthorhombic crystal system and provides insights into the likely solid-state packing and hydrogen bonding networks that might be observed in the title compound. nih.gov

Table 3: Crystallographic Data for the Related Compound 4-Methoxy-3-(trifluoromethyl)aniline

| Parameter | Value |

| Chemical Formula | C₈H₈F₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

Data from a related compound, as presented in the Cambridge Structural Database. nih.gov

Applications of 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline in Complex Organic Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

While specific documented examples detailing the use of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline in the synthesis of heterocyclic compounds are not extensively available in the surveyed literature, its structure as a substituted aniline (B41778) suggests its potential as a precursor in various classical and modern cyclization reactions. Anilines are fundamental building blocks for a wide array of nitrogen-containing heterocycles.

Preparation of Quinoline Derivatives

Substituted anilines are crucial starting materials for constructing the quinoline scaffold, a core structure in many biologically active compounds. Although no specific examples utilize this compound, it could theoretically be employed in well-established named reactions for quinoline synthesis.

One of the most prominent methods is the Doebner-von Miller reaction , which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A related method, the Doebner reaction , is a three-component synthesis that couples an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. jptcp.comnih.gov This approach has been developed to accommodate anilines with both electron-donating and electron-withdrawing groups. nih.govacs.org Given that anilines with electron-withdrawing groups can sometimes result in low yields in conventional Doebner reactions, modified procedures, such as the Doebner hydrogen-transfer reaction, have been developed to improve outcomes. nih.gov

Another classical route is the Skraup synthesis , where an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline core. jptcp.com These general methodologies highlight the potential pathways through which this compound could be converted into novel, fluorinated quinoline derivatives.

Synthesis of Benzotriazoles and Benzimidazoles

The synthesis of benzotriazoles and benzimidazoles often begins with ortho-substituted anilines, specifically o-phenylenediamines for benzimidazoles.

For benzotriazoles , a common synthetic route involves the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid. gsconlinepress.com This process involves diazotization of one amino group followed by intramolecular cyclization. While this compound is not an o-phenylenediamine itself, it could be a precursor to one through further functionalization, or derivatives could potentially be used in other modern synthetic routes, such as the [3+2] cycloaddition of azides to benzynes. organic-chemistry.org

For benzimidazoles , the most prevalent method is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). nih.govsemanticscholar.org The reaction with aldehydes, often promoted by an oxidizing agent or a catalyst, is a widely used, efficient method for creating 2-substituted benzimidazoles. acs.orgrsc.org Although this compound is not the direct substrate for this condensation, its structural motif is found in more complex benzimidazole-containing molecules, suggesting its potential role as a building block in multi-step syntheses.

Formation of Oxazolidine Rings

Oxazolidines are typically synthesized through the condensation reaction of a 1,2-amino alcohol with an aldehyde or ketone. wikipedia.org While anilines are not direct precursors for the oxazolidine ring itself, they can be incorporated into molecules that contain a 1,2-amino alcohol moiety. For instance, β-amino alcohols containing an aniline fragment can be reacted with aldehydes, such as paraformaldehyde, to form the corresponding oxazolidine ring. nih.gov Therefore, this compound could be elaborated into a more complex structure containing an amino alcohol functional group, which could then undergo cyclization to form an oxazolidine derivative.

Precursor for Advanced Building Blocks and Reagents

Substituted anilines, particularly those containing fluorine, are highly valued as advanced building blocks in medicinal and materials chemistry. researchgate.netuva.nl The introduction of fluorine-containing groups, such as the trifluoroethoxy group in this compound, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.comalfa-chemistry.com

This makes fluorinated anilines like the title compound desirable starting materials for creating more complex molecules for drug discovery and agrochemical research. biesterfeld.nonih.gov They serve as precursors for a variety of chemical entities, where the aniline functional group provides a reactive handle for transformations such as acylation, alkylation, and participation in cross-coupling reactions to build molecular complexity. wikipedia.org

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools in organic synthesis. Aniline and its derivatives are frequently used as key components in many well-known MCRs. nih.gov

For example, the Ugi four-component reaction often utilizes an amine (like aniline), a carboxylic acid, an isocyanide, and a carbonyl compound to rapidly generate peptide-like structures. The Povarov reaction is another example, which can be performed as a three-component process involving an aniline, an aldehyde, and an olefin to produce tetrahydroquinolines. nih.gov Although specific examples involving this compound in MCRs are not documented, its identity as a primary aromatic amine makes it a suitable candidate for inclusion in such reactions to create libraries of complex, fluorinated molecules.

Construction of Peptidomimetics and Other Biomimetic Structures

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability and bioavailability. nih.gov The synthesis of peptidomimetics frequently involves modifying the peptide backbone. Aniline derivatives can be incorporated into peptide-like structures to create these modified backbones. nih.gov For example, anilines can be used as building blocks in the solid-phase synthesis of peptoids (N-substituted glycine oligomers), a major class of peptidomimetics. researchgate.net The aniline nitrogen can serve as the nucleophile in the sub-monomer addition cycle, allowing for the introduction of diverse side chains. The unique electronic and steric properties of this compound could be exploited to create novel peptidomimetic scaffolds with specific conformational preferences or enhanced properties.

General Synthetic Reactions Involving Anilines

The following table summarizes the general reaction types discussed, for which this compound could be a potential substrate, although specific examples are not cited in the literature.

| Reaction Name/Type | Reactants (General) | Product Class |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid |

| Benzimidazole Synthesis | o-Phenylenediamine, Aldehyde | 2-Substituted Benzimidazole |

| Ugi Reaction (MCR) | Aniline, Isocyanide, Aldehyde, Carboxylic Acid | α-Acylamino Amide |

| Povarov Reaction (MCR) | Aniline, Aldehyde, Alkene | Tetrahydroquinoline |

Integration into Polymeric and Material Science Architectures

The unique molecular structure of this compound, featuring both an electron-donating methoxy (B1213986) group and a bulky, electron-withdrawing trifluoroethoxy group, makes it a compelling monomer for the synthesis of advanced polymers. Its integration into polymeric backbones can impart a desirable combination of properties, including enhanced solubility, improved thermal stability, and modified optical and dielectric characteristics. The primary routes for incorporating this aniline derivative into polymeric architectures are through the formation of polyimides and polyanilines, classes of polymers renowned for their high performance in demanding applications.

The synthesis of polymers from aniline derivatives often involves oxidative polymerization or polycondensation reactions. researchgate.net For instance, the polymerization of aniline monomers can be influenced by various characteristics of the substituents, which can affect the physicochemical properties of the resulting polymer. researchgate.netrsc.org The introduction of different functional groups into the aniline aromatic ring is a common method for modifying the polymer's properties. researchgate.net

Polyimide Synthesis and Properties

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com They are typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. mdpi.com The properties of the resulting polyimide are highly dependent on the chemical structure of the monomers. researchgate.net

The incorporation of fluorine-containing moieties, such as the trifluoroethoxy group in this compound, into the polyimide backbone is a well-established strategy to enhance specific properties. researchgate.net Fluorinated polyimides often exhibit improved solubility in organic solvents, lower dielectric constants, and increased optical transparency compared to their non-fluorinated counterparts. researchgate.netscielo.br

When this compound is used as the diamine monomer in polyimide synthesis, the resulting polymer is expected to exhibit the following characteristics: